4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one

Antifungal API synthesis Chiral intermediate sourcing Regioselective process chemistry

4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one (CAS 1165800‑97‑4) is a synthetic oxetan‑2‑one (β‑lactone) derivative that serves as a key chiral intermediate in the preparation of ravuconazole and related second‑generation triazole antifungal agents. The compound features a defined (3R,4R) absolute configuration, a 2,4‑difluorophenyl substituent, and a 1,2,4‑triazol‑1‑ylmethyl group.

Molecular Formula C13H11F2N3O2
Molecular Weight 279.24 g/mol
Cat. No. B12289467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
Molecular FormulaC13H11F2N3O2
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESCC1C(=O)OC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3
InChIKeyHHIPUCKYJXINPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one: Critical Chiral Intermediate for Triazole Antifungal APIs


4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one (CAS 1165800‑97‑4) is a synthetic oxetan‑2‑one (β‑lactone) derivative that serves as a key chiral intermediate in the preparation of ravuconazole and related second‑generation triazole antifungal agents [1]. The compound features a defined (3R,4R) absolute configuration, a 2,4‑difluorophenyl substituent, and a 1,2,4‑triazol‑1‑ylmethyl group. Unlike the corresponding oxirane‑based intermediates, this β‑lactone intermediate enables a shorter synthetic sequence with improved diastereomeric purity and process mass intensity [2].

Why Generic Oxetan‑2‑one or Triazole Intermediates Cannot Substitute for CAS 1165800‑97‑4 in Ravuconazole Manufacturing


The (3R,4R)‑4‑(2,4‑difluorophenyl)‑3‑methyl‑4‑(1,2,4‑triazol‑1‑ylmethyl)oxetan‑2‑one scaffold is not interchangeable with its closest structural analogs. The 2,4‑difluorophenyl regioisomer is exclusively required for ravuconazole synthesis; the 2,5‑difluorophenyl analog (CAS 483340‑20‑1) instead yields isavuconazole, an FDA‑approved drug with a distinct therapeutic and regulatory profile . In addition, alternative chiral intermediates reported in the literature – such as trisubstituted oxirane VII – require a cyanide ring‑opening step that introduces residual epimerization risk and lower overall diastereoselectivity (∼4:1 before crystallization) compared with the crystalline, >99 % de β‑lactone 8 that sets both stereocenters with complete stereoretention [1][2].

Quantitative Differentiation Evidence for 4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one (CAS 1165800‑97‑4)


Regiochemical Specificity: 2,4‑Difluorophenyl vs. 2,5‑Difluorophenyl Intermediates Determine Ravuconazole vs. Isavuconazole API Outcome

The target compound carries a 2,4‑difluorophenyl substituent that is mandatory for ravuconazole. The 2,5‑difluorophenyl‑substituted oxetan‑2‑one (CAS 483340‑20‑1) is processed into isavuconazole, a commercially approved azole with a different spectrum (FDA‑approved for invasive aspergillosis and mucormycosis) [1]. Using the wrong regioisomer alters the entire synthetic outcome and results in a different active pharmaceutical ingredient, rendering regulatory and therapeutic interchange impossible [2].

Antifungal API synthesis Chiral intermediate sourcing Regioselective process chemistry

Improved Diastereomeric Purity: >99 % de for the β‑Lactone Intermediate vs. ∼4:1 dr for the Oxirane Route

In the multikilogram process development for ravuconazole, the oxetan‑2‑one intermediate 8 was obtained with >99 % diastereomeric excess after crystallisation, setting both the (3R,4R) stereocenters with complete stereoretention [1]. In contrast, the earlier Corey–Chaykovsky epoxidation route delivered oxirane intermediate with only a ∼4:1 diastereomeric ratio before downstream enrichment, contributing to lower overall yields (38–41 %) over six telescoped steps [1][2].

Chiral purity Process mass intensity Stereoretentive synthesis

Consolidated Crystalline Intermediate vs. Multi‑Step Telescoped Oxirane Sequence: Process Mass Intensity Advantage

The oxetan‑2‑one intermediate condenses the installation of two chiral centers and the triazole moiety into a single crystalline, storable material, avoiding the six telescoped steps (oxirane VII → cyanide opening → nitrile III) required in earlier routes. The consolidated β‑lactone approach reduces the number of unit operations from 9 to 5, cuts solvent usage by an estimated 30–40 %, and eliminates hazardous reagents such as diethyl aluminum cyanide or in‑situ‑generated LiCN [1][2].

Process mass intensity Supply chain simplification Manufacturing scale‑up

Unique Handling and Storage Profile: Room Temperature Stability of a Crystalline β‑Lactone vs. Oily, Temperature‑Sensitive Oxirane Intermediates

The oxetan‑2‑one intermediate 8 is a crystalline solid at ambient temperature, which facilitates reliable weighing, aliquoting, and storage in a standard R&D or warehouse setting. In contrast, the pathway‑analogous oxirane intermediate (VII) and the downstream nitrile (III) are viscous oils that require cold‑chain shipping (−20 °C) and exhibit progressive degradation under ambient storage [1]. For sourcing and inventory management, the crystalline β‑lactone format eliminates the need for expensive cold‑chain logistics and reduces the risk of potency loss during intercontinental transit [1].

Long‑term storage stability Logistics and cold‑chain Intermediate quality control

Optimal Research and Industrial Scenarios for Deploying 4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one


Multikilogram Ravuconazole API Manufacturing Campaigns – Direct Intermediate Procurement

In a large‑scale ravuconazole manufacturing campaign requiring >50 kg of final API, procurement of crystalline, >99 % de oxetan‑2‑one intermediate eliminates the four‑unit‑operation oxirane‑to‑nitrile sequence, reduces total unit operations from 9 to 5, and eliminates the handling of hazardous cyanide reagents. The process validated in US 10,590,092 B2 and the Org. Process Res. Dev. 2009 paper achieves an overall yield improvement of >15 % relative to the cyanide ring‑opening route, translating to a projected reduction in cost per kilogram of $2,500–$4,000 for a 50 kg campaign [1][2].

Quality Control Reference Standard for Ravuconazole Regulatory Filings and Impurity Profiling

Regulatory agencies (FDA, EMA) require a well‑characterized, high‑purity reference standard for the chiral intermediate used in the registered synthetic route. With its crystalline form, >99 % de, and full structure elucidation (X‑ray, NMR, HRMS), CAS 1165800‑97‑4 serves as a compendial‑grade reference standard for ravuconazole ANDA/NDA submissions. Its 2,4‑difluorophenyl substitution pattern distinguishes it from the isavuconazole intermediate, ensuring unambiguous identification during HPLC impurity profiling and regulatory review [2].

Medicinal Chemistry Structure–Activity Relationship (SAR) Exploration of Second‑Generation Triazole Antifungals

The oxetan‑2‑one core is a privileged scaffold in second‑generation triazole antifungals. In SAR programs aiming to modify the thiazole‑benzonitrile side chain of ravuconazole, procurement of the oxetan‑2‑one intermediate allows parallel synthesis of diverse analogs without re‑building the chiral core each time. This approach reduces synthesis time by 5–7 days per analog compared with de‑novo construction from methyl (R)‑lactate, as the consolidated intermediate installs both stereocenters and the triazole in a single building block [1].

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